![molecular formula C12H13N5O B15213131 2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde CAS No. 16597-42-5](/img/structure/B15213131.png)
2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by treating 2,4-diamino-6-chloropyrimidine with phosphorus oxychloride.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction using boiling piperidine under neat conditions to afford the desired product in high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group in the compound can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include piperidine and other amines, typically under boiling conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing various pharmacologically active molecules, including anti-tubercular agents.
Biological Research: It serves as a precursor for designing inhibitors targeting specific enzymes, such as dihydrofolate reductase in Mycobacterium tuberculosis.
Material Science: The compound’s unique structure makes it suitable for developing novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes. For instance, in anti-tubercular applications, the compound targets dihydrofolate reductase, inhibiting its activity and thereby disrupting the folate pathway essential for bacterial growth . The aldehyde group in the compound can also form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
2,4-Diamino-6-chloropyrimidine: This compound is a precursor in the synthesis of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde.
2,4-Diamino-5-cyano-6-(2-phosphonomethoxy)ethoxypyrimidine: Known for its antiviral activity.
Pyrazolo[3,4-d]pyrimidine: A compound with significant cytotoxic activities against cancer cell lines.
Uniqueness: 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form covalent bonds with nucleophilic sites in proteins makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors.
Eigenschaften
CAS-Nummer |
16597-42-5 |
|---|---|
Molekularformel |
C12H13N5O |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
2,4-diamino-6-(4-methylanilino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H13N5O/c1-7-2-4-8(5-3-7)15-11-9(6-18)10(13)16-12(14)17-11/h2-6H,1H3,(H5,13,14,15,16,17) |
InChI-Schlüssel |
UMJHPTLILDCPRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2C=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


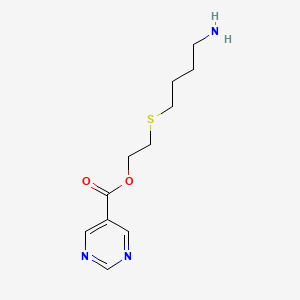
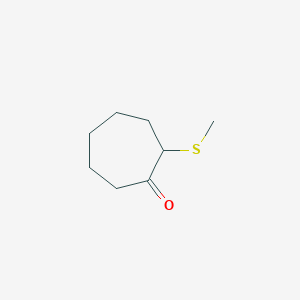
![6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline](/img/structure/B15213053.png)

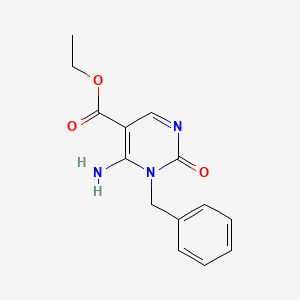
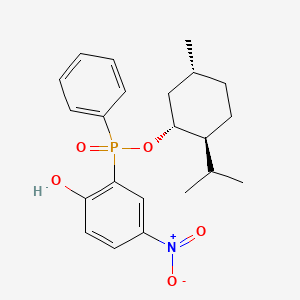
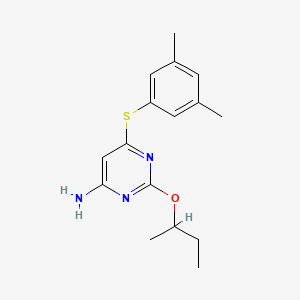
![5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B15213099.png)
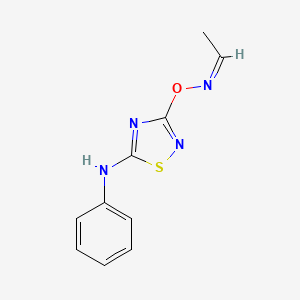
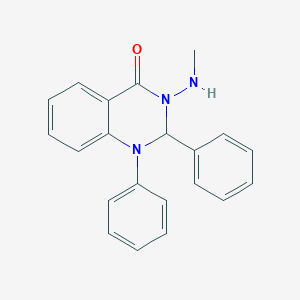
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-](/img/structure/B15213114.png)
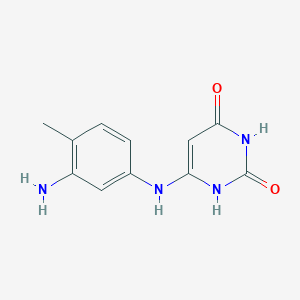
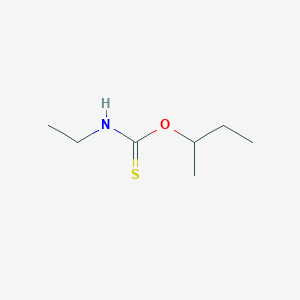
![(3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine](/img/structure/B15213125.png)
